molecular formula C20H33N5Na2O13 B032048 培美曲塞 CAS No. 357166-29-1

培美曲塞

货号 B032048
CAS 编号: 357166-29-1
分子量: 597.5 g/mol
InChI 键: QJVSMHJWAOSBMD-MYXYZBIASA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pemetrexed, known by its brand name ALIMTA™, is a novel antifolate antimetabolite that targets multiple enzymes involved in both pyrimidine and purine synthesis, showing promise in the treatment of various cancers such as mesothelioma, non-small cell lung carcinoma (NSCLC), and pancreatic cancer. Its multi-targeted approach towards inhibiting folate-dependent enzymes, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyl transferase, makes it a key player in chemotherapy regimens, particularly when combined with platinum compounds and gemcitabine, demonstrating synergistic effects and manageable toxicities (Paz-Ares et al., 2003).

科学研究应用

  1. 肺癌治疗:培美曲塞诱导肺癌细胞凋亡。它上调死亡受体 5 并与 TRAIL 协同作用,突出了其在管理肺癌患者中的潜力 (Su 等,2011)。此外,它激活 Noxa-Usp9x-Mcl-1 通路,促进了人肺癌细胞的凋亡 (Yan 等,2014)

  2. 广泛的抗肿瘤活性:培美曲塞在各种实体瘤的 II 期试验中显示出有希望的活性,特别是与顺铂和吉西他滨联合使用时 (Adjei,2003)。它还通过抑制叶酸依赖性靶蛋白和 mTOR 通路对人类癌症表现出活性 (Racanelli 等,2009)

  3. 肺癌的维持治疗:培美曲塞维持治疗改善了晚期非小细胞肺癌患者的无进展生存期和总生存期 (Ciuleanu 等,2009)

  4. 安全性和有效性:培美曲塞的安全概况随着叶酸和维生素 B(12) 补充剂的改善而改善,而不会对它的疗效产生不利影响 (Niyikiza 等,2002)。它也与顺铂联合用于非小细胞肺癌的一线治疗 (Esteban 等,2009)

  5. 分子和生化药理学:培美曲塞作为胸苷酸合成酶的有效抑制剂,在对其他此类抑制剂产生耐药的细胞中保留活性 (Goldman 和 Zhao,2002)。由于其广泛的抗肿瘤活性,它在间皮瘤和非小细胞肺癌中也有效 (Adjei,2004)

  6. 个性化医疗和生物标志物:基因变异影响培美曲塞在汉族患者中的治疗效果和不良药物反应,强调了针对个体的治疗方法的重要性 (Zhang 等,2019)

  7. 针对各种癌症的临床试验:培美曲塞二钠已进入临床试验,用于治疗间皮瘤、非小细胞肺癌和胰腺癌,与铂类化合物和吉西他滨联合使用时显示出可行性和活性 (Paz-Ares 等,2003)

  8. 晚期尿路上皮癌的治疗:尽管在这方面显示出适度的活性,但培美曲塞的客观缓解率为 5%,中位缓解持续时间为 8 个月 (Bambury 等,2015)

  9. 培美曲塞的溶解度和稳定性:该药物的原始形式具有较差的水溶性和稳定性,导致人们努力开发水溶性前药以提高其临床实用性 (Min 等,2009)

安全和危害

Pemetrexed may cause serious side effects. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

未来方向

There are several experimental options to prevent or manage pemetrexed-related toxicity, such as the use of standard folinic acid, hemodialysis, antidotes such as thymidine, hypoxanthine, and glucarpidase, and the use of therapeutic drug monitoring . These strategies still need clinical evaluation before implementation .

属性

IUPAC Name

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVSMHJWAOSBMD-MYXYZBIASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5Na2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189238
Record name Pemetrexed disodium heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pemetrexed disodium heptahydrate

CAS RN

357166-29-1
Record name Pemetrexed disodium heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357166291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pemetrexed disodium heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name disodium (2S)-2-[({4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]phenyl}carbonyl)amino]pentanedioate heptahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEMETREXED DISODIUM HEPTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T47E4OM16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pemetrexed
Reactant of Route 2
Pemetrexed
Reactant of Route 3
Pemetrexed
Reactant of Route 4
Reactant of Route 4
Pemetrexed
Reactant of Route 5
Pemetrexed
Reactant of Route 6
Reactant of Route 6
Pemetrexed

Citations

For This Compound
76,300
Citations
KD Rollins, C Lindley - Clinical therapeutics, 2005 - Elsevier
… Pemetrexed is the first agent approved for the treatment of MPM. In August 2004, pemetrexed … , pharmacokinetics, efficacy, and safety of pemetrexed, and to review its current and …
Number of citations: 211 www.sciencedirect.com
AA Adjei - Clinical lung cancer, 2004 - Elsevier
… Pemetrexed is transported into cells via the reduced folate … Pemetrexed also appears to be a substrate for multidrug resistance protein (MRP) exporters.When it enters cells, pemetrexed …
Number of citations: 162 www.sciencedirect.com
M Hazarika, RM White, JR Johnson, R Pazdur - The oncologist, 2004 - academic.oup.com
… The purpose of this report is to summarize information on pemetrexed (LY231514; MTA; … The review of the efficacy and safety of pemetrexed is summarized below. Pemetrexed is a …
Number of citations: 168 academic.oup.com
AA Adjei - Clinical Cancer Research, 2004 - AACR
… Pemetrexed has demonstrated clinical activity in non-small cell … also been demonstrated when pemetrexed is combined with … of pemetrexed without compromising its antitumor effect. …
Number of citations: 209 aacrjournals.org
M Hazarika, RM White Jr, BP Booth, YC Wang… - Clinical cancer …, 2005 - AACR
… Pemetrexed for injection is supplied as a single-use sterile lyophilized powder for iv … pemetrexed contains 713 mg pemetrexed disodium heptahydrate equivalent to 500 mg pemetrexed …
Number of citations: 119 aacrjournals.org
AA Adjei - Expert Review of Anticancer Therapy, 2003 - Taylor & Francis
… of pemetrexed in combination with cisplatin versus cisplatin alone in this disease. The most significant toxicities of pemetrexed, … the biochemistry and clinical activity of pemetrexed. …
Number of citations: 112 www.tandfonline.com
G Scagliotti, N Hanna, F Fossella, K Sugarman… - The …, 2009 - academic.oup.com
… for pemetrexed and the survival advantage for pemetrexed in patients with nonsquamous histology. These analyses suggest pemetrexed … and safety advantages, pemetrexed may be …
Number of citations: 890 academic.oup.com
S Chattopadhyay, RG Moran, ID Goldman - Molecular cancer therapeutics, 2007 - AACR
… to the development of pemetrexed and describes the unique … folate carrier) is impaired, pemetrexed activity is preserved. This is … transport carrier for which pemetrexed has high affinity, …
Number of citations: 372 aacrjournals.org
ID Goldman, R Zhao - Seminars in oncology, 2002 - Elsevier
… Pemetrexed inhibition of dihydrofolate reductase is not of pharmacologic importance. Pemetrexed has … Pemetrexed activity is modulated by natural folates within cells that compete for …
Number of citations: 125 www.sciencedirect.com
C Genova, E Rijavec, A Truini, S Coco… - Expert opinion on …, 2013 - Taylor & Francis
… state of the art of pemetrexed through a review of the literature. Clinical trials and meta-analyses involving pemetrexed in NSCLC were evaluated. Pemetrexed improved survival of non-…
Number of citations: 35 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。